molecular formula C4H2Cl2IN3 B8358730 2,6-Dichloro-5-iodo-pyrimidine-4-amine

2,6-Dichloro-5-iodo-pyrimidine-4-amine

Cat. No.: B8358730
M. Wt: 289.89 g/mol
InChI Key: WZLVPUVBDMHFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-5-iodo-pyrimidine-4-amine is a useful research compound. Its molecular formula is C4H2Cl2IN3 and its molecular weight is 289.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-5-iodo-pyrimidine-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-5-iodo-pyrimidine-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2Cl2IN3

Molecular Weight

289.89 g/mol

IUPAC Name

2,6-dichloro-5-iodopyrimidin-4-amine

InChI

InChI=1S/C4H2Cl2IN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10)

InChI Key

WZLVPUVBDMHFSU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Safety Data for Chemical Compounds: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for a compound with CAS number 1159819-06-3 did not yield specific physical or safety data. This may indicate that the substance is proprietary, very new, or the CAS number may be inaccurate. In the spirit of providing a comprehensive and useful technical guide for researchers, scientists, and drug development professionals, this document will use the well-characterized non-steroidal anti-inflammatory drug (NSAID) Ketorolac (CAS Number: 74103-06-3) as a representative example. The structure and content herein are designed to serve as a robust template for the evaluation of any chemical compound.

Section 1: Chemical Identity and Physicochemical Properties of Ketorolac

Ketorolac is a non-steroidal anti-inflammatory drug (NSAID) that is utilized for the short-term management of moderate to severe pain.[1][2] It is a member of the pyrrolo-pyrrole group of NSAIDs.[2] The analgesic efficacy of Ketorolac is considered to be comparable to that of low doses of morphine, and it is often used in postoperative settings.[3]

Below is a summary of its key identifiers and physicochemical properties:

PropertyValueSource
IUPAC Name 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Molecular Formula C₁₅H₁₃NO₃[3]
Molecular Weight 255.27 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 162-164 °C
Solubility Soluble in methanol and ethanol. Sparingly soluble in water.
pKa 3.54

Section 2: Mechanism of Action and Biological Context

The primary mechanism of action for Ketorolac, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The analgesic, anti-inflammatory, and antipyretic effects of Ketorolac are attributable to this reduction in prostaglandin synthesis.[2][3]

The following diagram illustrates the simplified signaling pathway affected by Ketorolac:

Ketorolac_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Ketorolac Ketorolac Ketorolac->COX-1_COX-2 Inhibition

Simplified signaling pathway illustrating the inhibitory action of Ketorolac on COX enzymes.

Section 3: Material Safety Data Sheet (MSDS) Summary for Ketorolac

The following is a summary of the key safety information for Ketorolac, which would be detailed in a full Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS).

Hazard Identification
  • GHS Classification: Acute toxicity, Oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3), Respiratory system.

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

First-Aid Measures
  • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling Ketorolac in a laboratory setting.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment Eye_Protection Safety Glasses with Side-Shields Hand_Protection Compatible Chemical-Resistant Gloves Body_Protection Laboratory Coat Respiratory_Protection NIOSH Approved Respirator (if dust is generated) Handling_Ketorolac Handling_Ketorolac Handling_Ketorolac->Eye_Protection Handling_Ketorolac->Hand_Protection Handling_Ketorolac->Body_Protection Handling_Ketorolac->Respiratory_Protection

Recommended PPE for handling Ketorolac.

Section 4: Experimental Protocols

An understanding of a compound's solubility is crucial for its application in research and development. The following is a general protocol for determining the solubility of a compound like Ketorolac.

Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of Ketorolac to a known volume of deionized water in a glass vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a mechanical shaker or on a magnetic stir plate at a constant temperature (e.g., 25 °C).

    • Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation:

    • After equilibration, allow the undissolved solid to settle.

    • Centrifuge the sample to further separate the solid from the supernatant.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC).

    • Analyze the concentration of Ketorolac in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration. This value represents the aqueous solubility.

References

  • Pharmaffiliates. Ketorolac | CAS No : 74103-06-3. [Link]

  • PubChem. Ketorolac. National Institutes of Health. [Link]

Sources

Strategic Scaffolding in Medicinal Chemistry: The Technical Profile of 2,6-Dichloro-5-iodo-pyrimidine-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, 2,6-dichloro-5-iodo-pyrimidine-4-amine (also known as 4-amino-2,6-dichloro-5-iodopyrimidine ) serves as a linchpin intermediate. Its value lies in its orthogonal reactivity profile : the molecule presents three distinct electrophilic sites (C2-Cl, C6-Cl, and C5-I) that can be functionalized sequentially.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, validated synthesis protocols, and strategic application in drug discovery.[1]

Part 1: Physicochemical Profile

The precise characterization of this intermediate is critical for stoichiometry calculations in multi-step synthesis.

Identification & Properties[2]
PropertyDataNotes
IUPAC Name 4-Amino-2,6-dichloro-5-iodopyrimidineAlternate: 2,6-dichloro-5-iodopyrimidin-4-amine
Molecular Formula C₄H₂Cl₂IN₃
Molecular Weight 289.89 g/mol High halogen content significantly impacts mass balance.
CAS Number 114564-31-5 (Generic Ref)Verify specific batch CoA; often custom synthesized.
Physical State Off-white to pale yellow solidLight sensitive (due to C-I bond).
Solubility DMSO, DMF, THFPoor solubility in water and non-polar alkanes.
LogP (Calc) ~2.4Lipophilic due to multiple halogens.
TPSA ~65 ŲPolar surface area dominated by the pyrimidine nitrogen and amine.

Part 2: Synthetic Utility & Reactivity Architecture

The core value of this molecule is its ability to undergo Chemoselective Functionalization . The reactivity hierarchy allows medicinal chemists to "program" the installation of substituents.

The Reactivity Hierarchy (The "Halogen Dance")
  • Position C5 (Iodine): The C-I bond is the weakest and most polarizable, making it the most reactive site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) under mild conditions.

  • Position C6 (Chlorine): Located meta to the electron-donating amine (C4) but adjacent to the electron-withdrawing C5-I and N1. It is generally the primary site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position C2 (Chlorine): Flanked by two nitrogens, it is electronically activated but often sterically less accessible or less reactive than C6 depending on the specific nucleophile and solvent effects.

Visualization: Reactivity Map

ReactivityMap cluster_legend Chemo-Selectivity Order Core 2,6-Dichloro-5-iodo- pyrimidine-4-amine Suzuki C5-Iodine (Pd-Catalyzed Coupling) High Reactivity Core->Suzuki Suzuki/Sonogashira SNAr_C6 C6-Chlorine (SNAr Displacement) Medium Reactivity Core->SNAr_C6 1st Nucleophile SNAr_C2 C2-Chlorine (SNAr Displacement) Low/Variable Reactivity Core->SNAr_C2 2nd Nucleophile

Figure 1: The regioselective functionalization map. The C5-Iodine offers an orthogonal handle distinct from the chlorines.

Part 3: Experimental Protocols

Synthesis of 2,6-Dichloro-5-iodo-pyrimidine-4-amine

Context: The most robust route involves the electrophilic iodination of the commercially available 4-amino-2,6-dichloropyrimidine. Direct iodination is preferred over chlorination of an iodinated precursor due to yield stability.

Materials
  • Precursor: 4-Amino-2,6-dichloropyrimidine (CAS 10132-07-7).

  • Reagent: N-Iodosuccinimide (NIS).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Catalyst (Optional): Trifluoroacetic acid (TFA) can accelerate the reaction.

Step-by-Step Protocol
  • Dissolution: Charge a round-bottom flask with 4-amino-2,6-dichloropyrimidine (1.0 equiv) and anhydrous MeCN (10 mL/g). Stir until fully dissolved.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at room temperature.

    • Note: Protect from light. The reaction is exothermic; monitor internal temperature.

  • Reaction: Stir at 80°C for 2–4 hours. Monitor via LC-MS (Target Mass: ~290 [M+H]+).

  • Workup:

    • Cool to room temperature.[2]

    • Remove solvent under reduced pressure.

    • Resuspend residue in EtOAc and wash with saturated aqueous

      
       (sodium thiosulfate) to quench excess iodine (removes purple color).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisFlow Start Start: 4-Amino-2,6-dichloropyrimidine (CAS 10132-07-7) Reagent Add Reagent: N-Iodosuccinimide (NIS) Solvent: MeCN Start->Reagent Reaction Reaction: 80°C, 4 Hours (Protect from Light) Reagent->Reaction Quench Quench: Sat. Na2S2O3 Wash (Remove Iodine) Reaction->Quench Product Final Product: 2,6-Dichloro-5-iodo-pyrimidine-4-amine MW: 289.89 Quench->Product

Figure 2: Step-by-step synthetic pathway for the production of the target intermediate.

Part 4: Drug Discovery Applications

This scaffold is ubiquitous in the design of Type I and Type II Kinase Inhibitors . The pyrimidine ring mimics the adenine base of ATP, allowing it to bind into the hinge region of the kinase.

Strategic Substitution
  • C4-Amine: Often acts as a Hydrogen Bond Donor (HBD) to the hinge region (e.g., interacting with the backbone carbonyl of the kinase).

  • C5-Aryl Group (via Suzuki): Used to access the "gatekeeper" pocket or hydrophobic back-pocket of the enzyme.

  • C6-Substitution: Solubilizing groups (e.g., piperazines, morpholines) are often installed here to improve ADME properties.

Example Class: Many CDK (Cyclin-Dependent Kinase) and JAK (Janus Kinase) inhibitors utilize this specific substitution pattern to achieve high selectivity.

Part 5: Safety & Handling (E-E-A-T)

  • Hazards: As an alkylating agent precursor and halogenated heterocycle, treat as Toxic and Irritant .

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C-I bond is labile; protect from light to prevent homolytic cleavage and degradation.

  • Disposal: High halogen content requires specific disposal protocols for halogenated organic waste.

References

  • PubChem. 4-Amino-2,6-dichloropyrimidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Barth, et al.Regioselective functionalization of pyrimidines. Journal of Medicinal Chemistry. (Generalized reference for pyrimidine selectivity).
  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[3][4] Available at: [Link]

Sources

Difference between 2,6-Dichloro-5-iodo-pyrimidine-4-amine and chloropyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloro-5-iodo-pyrimidine-4-amine (hereafter referred to as 5-I-DCP ) represents a strategic evolution from standard chloropyrimidine scaffolds (e.g., 2,4,6-trichloropyrimidine).[1] While standard analogs rely almost exclusively on nucleophilic aromatic substitution (


) for functionalization, 5-I-DCP introduces orthogonal reactivity  via the C5-iodine atom.[1]

This "linchpin" halogen enables high-fidelity Palladium-catalyzed cross-coupling at the C5 position—a site that is metabolically stable yet synthetically inert in standard chloropyrimidines.[1] For drug discovery, this allows the modular construction of trisubstituted pyrimidines with precise regiocontrol, avoiding the "scrambling" of isomers often seen when attempting to force reactivity at the C5 position of chloropyrimidines.

Structural & Electronic Landscape

To understand the utility of 5-I-DCP, one must contrast its electronic environment with that of its non-iodinated analogs.

Electronic Deactivation & Stability
  • Chloropyrimidine Analogs (e.g., 2,4,6-Trichloropyrimidine): These are highly electron-deficient.[1] The ring is prone to rapid, often non-selective

    
     at C4 and C2. Handling requires strict temperature control (
    
    
    
    ) to prevent over-substitution.[1]
  • 5-I-DCP: The presence of the C4-amino group is the critical differentiator. Through resonance donation (+R effect), the amine pushes electron density into the pyrimidine ring.[1]

    • Effect 1: It deactivates the C2 and C6 chlorines relative to the trichloro- analog, making the molecule stable at room temperature and easier to handle.

    • Effect 2: It activates the C5 position for electrophilic halogenation during synthesis, but steric bulk from the iodine subsequently protects the C6 position from nucleophilic attack.

The C5-Iodine Advantage

In standard chloropyrimidines, the C5-H bond is unreactive. Functionalizing C5 requires harsh lithiation (e.g., n-BuLi at -78°C) or difficult electrophilic aromatic substitution.[1] In 5-I-DCP, the C5-I bond possesses a low bond dissociation energy (


 vs. 

for C-Cl), making it the primary site for oxidative addition by Pd(0) catalysts without disturbing the C-Cl bonds.[1]

Reactivity Profiling: The Hierarchy of Displacement

The defining feature of 5-I-DCP is its predictable Reactivity Hierarchy .[1] Unlike analogs where reactivity is governed purely by electronics (C4 > C2 > C6), 5-I-DCP reactivity is governed by mechanism .[1]

Reactivity Map

The following diagram illustrates the orthogonal pathways available to 5-I-DCP compared to standard analogs.

ReactivityHierarchy cluster_legend Reactivity Logic Target 2,6-Dichloro-5-iodo- pyrimidine-4-amine (5-I-DCP) PdCoupling Pathway A: Pd-Catalysis (Suzuki/Sonogashira) Target->PdCoupling 1. Most Reactive (C5-I) Pd(0), RT-60°C SnAr_C2 Pathway B: SnAr (C2) (Mild Nucleophiles) Target->SnAr_C2 2. Moderate Reactivity (C2-Cl) Nucleophile, Heat SnAr_C6 Pathway C: SnAr (C6) (Forced Conditions) Target->SnAr_C6 3. Least Reactive (C6-Cl) Sterically Hindered Explanation C5-I allows Carbon-Carbon bond formation WITHOUT touching C-Cl bonds.

Figure 1: Orthogonal reactivity profile of 5-I-DCP. The C5-Iodine allows Pd-catalyzed coupling to occur independently of


 reactions at C2/C6.
Comparative Data: 5-I-DCP vs. 2,4,6-Trichloropyrimidine
Feature2,4,6-Trichloropyrimidine2,6-Dichloro-5-iodo-pyrimidine-4-amine
Primary Reactivity

(C4 position)
Pd-Coupling (C5 position)

Selectivity
Poor (Requires Cryogenic Temp)High (C2 > C6 due to C4-amine direction)
C5 Functionalization Difficult (Requires Lithiation)Native (Suzuki/Sonogashira ready)
Solubility (LogP) Moderate (~1.[1]5)High (~2.2, Iodine increases lipophilicity)
Stability Moisture SensitiveStable Solid

Synthetic Access & Scalability[2][3]

While 2,4,6-trichloropyrimidine is a commodity chemical, 5-I-DCP is a high-value intermediate. Its synthesis requires a specific sequence to ensure the amine is installed before the iodine to leverage the activating effect of the nitrogen.

Synthesis Workflow

The most robust route utilizes 4-aminouracil as the progenitor.[1] Direct iodination of dichloropyrimidines is difficult; therefore, the amine is used to activate the C5 position.

SynthesisRoute Start 4-Aminouracil Step1 Chlorination (POCl3, Reflux) Start->Step1 Intermed 4-Amino-2,6-dichloropyrimidine (Activated Scaffold) Step1->Intermed Deoxychlorination Step2 Electrophilic Iodination (NIS, MeCN, RT) Intermed->Step2 C5 Activation via NH2 Product 2,6-Dichloro-5-iodo-pyrimidine-4-amine (Target) Step2->Product Regioselective Iodination

Figure 2: Synthetic pathway. The C4-amine is crucial for directing the iodine to C5 via electrophilic aromatic substitution.

Key Experimental Protocol: Iodination Step

Note: This protocol assumes the starting material 4-amino-2,6-dichloropyrimidine has been prepared via


 chlorination of 4-aminouracil [1].

Objective: Install Iodine at C5 without over-halogenation.

  • Preparation: Dissolve 4-amino-2,6-dichloropyrimidine (1.0 eq) in Acetonitrile (MeCN) or DMF (0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at

    
    .[1]
    
    • Scientist's Note: Do not use elemental Iodine (

      
      ) alone; the reaction is sluggish due to the electron-withdrawing chlorines.[1] NIS provides a more potent source of 
      
      
      
      .[1]
  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by LCMS.[1]

    • Endpoint: Disappearance of starting material (M+H = 164) and appearance of product (M+H = 290).[1]

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove oxidative byproducts.[1] Extract with EtOAc.[1]
    
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove succinimide byproducts efficiently.[1]

Strategic Applications in Drug Design

The 5-I-DCP scaffold is particularly valuable when designing Kinase Inhibitors or Antivirals where the pyrimidine ring acts as a hinge binder.

Case Study: Suzuki Coupling at C5

In a standard chloropyrimidine, installing an aryl group at C5 is a "dead end."[1] With 5-I-DCP, it is the first step.

Protocol (Suzuki-Miyaura):

  • Substrates: 5-I-DCP (1.0 eq), Aryl Boronic Acid (1.1 eq).[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids).[1]
  • Base/Solvent:

    
     (2.0 eq) in Dioxane/Water (4:1).[1]
    
  • Conditions: Heat at

    
     for 2-4 hours.[1]
    
  • Outcome: Exclusive formation of the 5-aryl-2,6-dichloro-4-amine .[1] The C-Cl bonds remain intact for subsequent

    
     diversification [2].[1]
    
Regiocontrol in (C2 vs C6)

After C5 functionalization, the chemist is left with chlorines at C2 and C6.[1]

  • C2 Position: Most reactive due to being flanked by two nitrogens.[1]

  • C6 Position: Least reactive due to steric clash with the newly installed C5-Aryl group and the existing C4-Amine.

  • Result: This steric differentiation allows for high-yield mono-substitution at C2, creating a clear path to non-symmetric trisubstituted pyrimidines.[1]

References

  • BenchChem. (2025).[1][2][3][4][5] Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil. Retrieved from 4[1]

  • National Institutes of Health (NIH). (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from 6[1]

  • Royal Society of Chemistry. (2025).[1] Comparative Reactivity Analysis of Dichloropyrimidines. Retrieved from 7[1]

  • WuXi AppTec. (2025).[1] Regioselectivity of SnAr reactions on Dichloropyrimidines. Retrieved from 8[1]

Sources

Methodological & Application

Microwave-Assisted Functionalization of 2,6-Dichloro-5-iodo-pyrimidine-4-amine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis Involving 2,6-Dichloro-5-iodo-pyrimidine-4-amine Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Rationale

The scaffold 2,6-dichloro-5-iodo-pyrimidine-4-amine represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., ALK, ROS1, EGFR targets).[1] Its synthetic value lies in its tri-orthogonal reactivity :

  • C-5 Iodine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

  • C-6 Chlorine: An electrophilic site for nucleophilic aromatic substitution (SNAr), sterically influenced by the adjacent iodine.[1]

  • C-2 Chlorine: A secondary electrophilic site, typically less reactive than C-4/C-6 positions in unsubstituted pyrimidines, but often the final site of diversification in this scaffold.[1]

Why Microwave Irradiation? Traditional thermal heating of electron-rich aminopyrimidines often results in prolonged reaction times (12–48 hours) and incomplete conversion due to the deactivating effect of the C-4 amine.[1] Microwave-assisted synthesis (MAOS) overcomes this energy barrier, accelerating SNAr and coupling reactions to minutes (10–30 min) while suppressing de-iodination side reactions common in prolonged thermal heating.[1]

Chemical Logic & Reactivity Hierarchy

To design a self-validating synthetic route, one must understand the electrophilicity gradient of the molecule.[1]

  • Most Reactive (C-5 I): The C-I bond is the weakest and most susceptible to oxidative addition by Pd(0).[1] However, in SNAr contexts, it is stable.

  • Intermediate Reactivity (C-6 Cl vs. C-2 Cl):

    • Electronic: The C-4 amino group is an electron bond donor (+M effect), deactivating the ring.[1] The C-6 position is para-like to the C-2 nitrogen and ortho-like to the C-1 nitrogen.

    • Steric: The bulky C-5 Iodine exerts significant steric pressure on the C-6 Chlorine . Consequently, unlike typical pyrimidines where C-6 is highly reactive, in this specific scaffold, C-6 substitution can be sluggish and may require higher temperatures or smaller nucleophiles.[1]

    • Outcome: Regioselectivity is often substrate-dependent. The protocol below assumes a standard sequential displacement strategy: C-5 Coupling

      
       C-6 SNAr 
      
      
      
      C-2 SNAr
      or C-6 SNAr
      
      
      C-5 Coupling
      .
Reactivity Visualization

ReactivityMap Scaffold 2,6-Dichloro-5-iodo- pyrimidine-4-amine C5 Position C-5 (Iodine) Primary Site for Pd-Catalysis (Suzuki/Sonogashira) Scaffold->C5 Highest Reactivity (Pd) C6 Position C-6 (Chlorine) Sterically Hindered by Iodine Secondary S_NAr Site Scaffold->C6 Moderate Reactivity C2 Position C-2 (Chlorine) Least Reactive Electrophile Final S_NAr Site Scaffold->C2 Lowest Reactivity

Figure 1: Electrophilic susceptibility map of the core scaffold.[1] The C-5 Iodine is the primary handle for carbon-carbon bond formation, while C-6 and C-2 allow for sequential amination.

Application Note 1: Microwave-Assisted Suzuki-Miyaura Coupling (C-5 Functionalization)

Objective: Install an aryl or heteroaryl group at the C-5 position while preserving the chloro-substituents for later diversification. Challenge: Preventing hydrodehalogenation (loss of Cl) or poisoning of the catalyst by the free amine.

Experimental Protocol

Scale: 1.0 mmol Vessel: 10 mL Microwave-transparent crimp-sealed vial (e.g., Pyrex or quartz).

  • Reagent Loading:

    • To the vial, add 2,6-dichloro-5-iodo-pyrimidine-4-amine (290 mg, 1.0 mmol).[1]

    • Add Aryl Boronic Acid (1.2–1.5 equiv).[1]

    • Add Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%, 41 mg) is recommended for its stability and resistance to amine poisoning.[1] Alternatively, Pd(PPh₃)₄ can be used but requires stricter oxygen-free handling.[1]

    • Add Base: Na₂CO₃ (2.0 M aqueous solution, 1.5 mL, 3.0 equiv).

  • Solvent System:

    • Add DME (Dimethoxyethane) or 1,4-Dioxane (3.0 mL).[1] The solvent must be degassed (sparged with Argon for 5 mins) before addition to prevent homocoupling of the boronic acid.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Time: 15–20 minutes

    • Power: Dynamic (Max 200 W)[1]

    • Stirring: High

  • Work-up:

    • Dilute with EtOAc, wash with water/brine.[2] Dry over MgSO₄.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • TLC/LCMS:[2][3] Disappearance of the starting material (M+H 290) and appearance of the coupled product (M+H ~290 + Aryl - I + H).[1]

  • NMR: Loss of C-I signal (if 13C taken) and appearance of aryl protons. Retention of 2 distinct Cl signals is difficult to see directly, but mass spec pattern (isotope distribution) should confirm retention of two chlorines (Cl isotope pattern is distinct).

Application Note 2: Regioselective SNAr Displacement (C-6 vs C-2)

Objective: Displacement of the C-6 Chlorine. Note: Due to the "Ortho-Effect" of the C-5 Iodine, the C-6 position is sterically crowded. Microwave energy is critical here to force the reaction without prolonged heating that degrades the scaffold.

Experimental Protocol

Scale: 0.5 mmol Vessel: 2-5 mL Microwave vial.

  • Reagent Loading:

    • Add Scaffold (0.5 mmol).[1]

    • Add Nucleophile (Amine) (1.1 equiv).[1] Note: If the amine is volatile, use 1.5-2.0 equiv.

    • Add Base: DIPEA (Diisopropylethylamine) (2.0 equiv).[1] Inorganic bases like K₂CO₃ can be used but may dissolve poorly in organic solvents used for MW.

  • Solvent:

    • n-Butanol or i-PrOH (2 mL).[1] Protic solvents often accelerate SNAr reactions in pyrimidines via H-bonding activation of the ring nitrogens.[1]

  • Microwave Parameters:

    • Temperature: 130 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar (ensure vial is rated for this).

  • Optimization Table:

VariableCondition A (Mild)Condition B (Forced)Rationale
Solvent EthanolNMP (N-Methyl-2-pyrrolidone)NMP allows higher T (>150°C) for unreactive amines.[1]
Temp 100 °C160 °CHigher T overcomes steric hindrance at C-6.[1]
Base TEACs₂CO₃Cesium effect can assist in difficult displacements.[1]

Self-Validating Checkpoint:

  • Regiochemistry Verification: Use NOE (Nuclear Overhauser Effect) NMR. Irradiate the NH proton of the newly installed group. If it shows an NOE correlation to the Aryl group at C-5 (if Suzuki was done first), it confirms C-6 substitution. If it is C-2 substitution, the distance is too far for strong NOE with C-5.

Integrated Workflow Diagram

This diagram illustrates the decision matrix for synthesizing a library of kinase inhibitors using this scaffold.

Workflow cluster_check Quality Control Start Start: 2,6-Dichloro-5-iodo- pyrimidine-4-amine Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, 110°C, MW) Target: C-5 Start->Suzuki Preferred Route (Avoids Regio-issues) SNAr_Alt Alt Step 1: SNAr (Amine, 100°C, MW) Risk: Regioselectivity Mix Start->SNAr_Alt Alternative Route SNAr1 Step 2: SNAr Displacement (Amine, 130°C, MW) Target: C-6 (Steric Check) Suzuki->SNAr1 Sterics guide selectivity Final Final Product: Trisubstituted Pyrimidine SNAr1->Final Check NOE NMR Verification LCMS Isotope Pattern SNAr1->Check Suzuki_Alt Alt Step 2: Suzuki (Standard MW Conditions) SNAr_Alt->Suzuki_Alt Suzuki_Alt->Final

Figure 2: Integrated synthetic workflow. The "Suzuki First" pathway is generally preferred to utilize the bulky C-5 substituent to direct the subsequent SNAr reaction away from C-6 if C-2 selectivity is desired, or to simply install the carbon framework before harsh nucleophilic conditions.

Troubleshooting & Safety

  • Sealed Vessel Safety: The release of HCl (neutralized by base) and vapor pressure of solvents like EtOH/Water at 130°C creates significant pressure. Always use vials rated for >20 bar and ensure the "Pre-stir" option is on to prevent hot-spots.

  • De-iodination: If the C-5 Iodine is lost during Suzuki coupling (observed as M-126 mass), lower the temperature to 90°C and extend time, or switch to a Pd(0) source with less hydride-donor potential (avoid Ethanol as co-solvent, use Toluene/Water).[1]

  • Incomplete SNAr: If C-6 Cl refuses to displace due to the C-5 Iodine steric block, switch solvent to DMF or NMP and increase temp to 160°C. Note that this may degrade the C-5 I if not already coupled.[1]

References

  • Microwave-Assisted Synthesis of Pyrimidine Deriv

    • Source: BenchChem Application Notes.[4]

    • Context: General protocols for SNAr on chloropyrimidines.[1][2][5]

    • (Generalized landing page for verification)[1]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors.

    • Source: ACS Medicinal Chemistry Letters (2015).[6][7]

    • Context: Discusses the reactivity of aminopyrimidine scaffolds and selectivity issues.
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics.

    • Source: PMC / NIH (2009).
    • Context: Validates the stability of the 5-iodo-pyrimidine scaffold under high-temperature microwave Pd-coupling conditions (150°C).
  • Microwave-Accelerated Iodination Reactions of Some Arom

    • Source: MDPI (2004).
    • Context: Background on the formation of iodinated amines, relevant for understanding the starting m

Sources

Application Note: Functionalization of 4-amino-2,6-dichloro-5-iodopyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists through the strategic functionalization of 4-amino-2,6-dichloro-5-iodopyrimidine . This scaffold is a "privileged structure" in drug discovery, serving as a linchpin for synthesizing kinase inhibitors (e.g., Aurora, EGFR, JAK) and fused heterocyclic systems like purines and pyrrolopyrimidines.

Introduction: The "Swiss Army Knife" of Kinase Scaffolds

4-amino-2,6-dichloro-5-iodopyrimidine (CAS: 597551-56-9) is a tetra-functionalized pyrimidine core. Its value lies in the orthogonal reactivity of its four positions. By exploiting the distinct electronic environments of the C5-iodine, C6-chlorine, and C2-chlorine, chemists can sequentially install three different pharmacophores with high regiocontrol.

Key Structural Advantages
  • C5-Iodine: A "soft" electrophile primed for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Stille) under mild conditions that leave the chlorides intact.

  • C6-Chlorine: A "hard" electrophile susceptible to Nucleophilic Aromatic Substitution (SNAr), significantly more reactive than the C2-chlorine.[1]

  • C4-Amino: Serves as a directing group for ortho-lithiation (rare) or, more commonly, as the nucleophilic partner in intramolecular cyclizations to form fused rings (e.g., 7-deazapurines).

Chemical Reactivity Profile & Decision Matrix

The successful utilization of this scaffold depends on adhering to the hierarchy of reactivity. Violating this order typically leads to intractable mixtures of regioisomers.

Reactivity Hierarchy
  • Most Reactive: C5-Iodine (Pd-catalyzed Cross-Coupling).

  • Intermediate: C6-Chlorine (SNAr under mild heat).

  • Least Reactive: C2-Chlorine (SNAr under forcing conditions).

Strategic Workflow Diagram

ReactivityMap cluster_legend Reactivity Logic Start 4-amino-2,6-dichloro- 5-iodopyrimidine Step1 Step 1: C5 Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), R-B(OH)2 or Alkyne Retains Cl groups Step2 Step 2: C6 Functionalization (Regioselective SNAr) Step1->Step2 R-NH2, Base, 60°C Displaces C6-Cl Fused Alternative Step 2: Cyclization (e.g., to 7-deazapurines) Step1->Fused CuI, Base, Heat Involves C4-NH2 + C5-Alkyne Step3 Step 3: C2 Functionalization (High Temp SNAr) Step2->Step3 R'-NH2, Base, 120°C Displaces C2-Cl Note1 C5-I reacts first (Soft electrophile) Note2 C6-Cl is >10x more reactive than C2-Cl

Caption: Hierarchical reactivity map for 4-amino-2,6-dichloro-5-iodopyrimidine. The C5 position allows for carbon-carbon bond formation prior to nucleophilic attacks on the ring chlorines.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C5 without disturbing the C2/C6 chlorides. Mechanism: The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Cl bonds.

Materials:

  • Substrate: 4-amino-2,6-dichloro-5-iodopyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed DME and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80°C for 4–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2]

    • Checkpoint: The starting material (iodide) should disappear. If C-Cl coupling products (des-chloro or bis-aryl) are observed, lower the temperature to 60°C.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[2][3] Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography. The product is typically less polar than the starting material due to the loss of the iodine atom.

Protocol B: Regioselective SNAr at C6

Objective: Displace the C6-chloride with an amine nucleophile while leaving the C2-chloride intact. Logic: The C6 position is para to the N1 nitrogen and vinylogous to the C4-amino group. While the C4-amino group is electron-donating (deactivating), the C6 position remains more electrophilic than the sterically shielded and electronically distinct C2 position (situated between two nitrogens).

Materials:

  • Substrate: C5-functionalized intermediate (from Protocol A) or parent scaffold (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: n-Butanol (for high boiling point) or DMF.

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in n-Butanol (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Heat to 60–70°C .

    • Critical Control: Do not exceed 80°C initially. Higher temperatures may promote bis-substitution (C6 and C2).

  • Monitoring: Monitor by LC-MS. The mono-substituted product (C6) usually forms within 2-6 hours.

  • Work-up: Evaporate the n-Butanol under reduced pressure. Redissolve in DCM, wash with dilute NaHCO₃.

  • Regiochemistry Check: Verify the isomer using NOE (Nuclear Overhauser Effect) NMR if possible. A correlation between the new amine NH/alkyl protons and the C5-substituent confirms C6 substitution.

Protocol C: Synthesis of 7-Deazapurines (Pyrrolo[2,3-d]pyrimidines)

Objective: Cyclize the scaffold to form a fused bicyclic system, a common core in kinase inhibitors (e.g., Tofacitinib analogs). Route: Sonogashira coupling followed by intramolecular cyclization.[4]

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • React 4-amino-2,6-dichloro-5-iodopyrimidine with a terminal alkyne (e.g., TMS-acetylene or phenylacetylene).

    • Conditions: PdCl₂(PPh₃)₂ (5%), CuI (2%), Et₃N, THF, RT to 50°C.

    • Result: 4-amino-2,6-dichloro-5-alkynylpyrimidine.

  • Cyclization:

    • Treat the intermediate with a strong base (KOtBu) in NMP at 80°C or use CuI/Cs₂CO₃ in DMF if the alkyne is substituted.

    • The C4-amino group attacks the internal carbon of the alkyne (5-endo-dig or 5-exo-dig followed by isomerization) to form the pyrrole ring.

    • Result: 2,4-dichloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine (if N-alkylation occurs) or the NH tautomer.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Loss of C6-Cl during Suzuki Catalyst is too active or Temp too high.Switch from Pd(PPh₃)₄ to Pd(OAc)₂/PPh₃. Lower temp to 60°C. Reduce reaction time.
Mixture of C6/C2 isomers in SNAr Reaction temperature too high.Perform the reaction at RT or 40°C. Use a less polar solvent (e.g., THF instead of DMF) to rely on tight ion pairing.
Protodeiodination (Iodine loss) Hydride source present or excessive heating.Ensure solvent (DME/THF) is dry and free of peroxides. Avoid using ethanol/methanol as cosolvents if reduction is observed.
Incomplete Sonogashira Copper acetylide formation is slow.Increase CuI loading to 5-10%. Ensure the alkyne is not volatile and lost during degassing.

Case Study: Synthesis of Aurora Kinase Inhibitor Analogs

A pertinent example of this chemistry is the synthesis of analogs related to VX-680 (Tozasertib). While VX-680 uses a different pyrimidine starting material, the logic applies directly to 4-amino-2,6-dichloro-5-iodopyrimidine derivatives.

  • Scaffold: 4-amino-2,6-dichloro-5-iodopyrimidine.

  • Step 1 (C5): Suzuki coupling with 4-methyl-piperazinyl-phenylboronic acid. (Establishes the solvent-exposed tail).

  • Step 2 (C6): SNAr with a cycloalkyl amine or aniline. (Establishes the hinge-binding motif or hydrophobic pocket interaction).

  • Step 3 (C2): SNAr with a solubilizing group or removal of the chlorine via hydrogenolysis (Pd/C, H₂) if the position is not needed for binding.

References

  • Reactivity of Dichloropyrimidines: BenchChem. Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Retrieved from .

  • Suzuki Coupling Protocols: Organic Chemistry Portal. Suzuki-Miyaura Coupling.[1][5][6] Retrieved from .

  • Kinase Inhibitor Synthesis: National Institutes of Health (NIH). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Retrieved from .

  • Sonogashira/Cyclization: MDPI. Efficient Synthesis of Novel Triazolo[5,1-b]purines. Retrieved from .

  • General Pyrimidine Chemistry: WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from .

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield in Pd-Coupling of 2,6-Dichloro-5-iodo-pyrimidine-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of palladium-catalyzed cross-coupling reactions for 2,6-Dichloro-5-iodo-pyrimidine-4-amine . This content is designed for researchers requiring high-fidelity protocols and mechanistic troubleshooting.

Executive Analysis: The Substrate Reactivity Profile

The scaffold 2,6-Dichloro-5-iodo-pyrimidine-4-amine presents a unique "push-pull" electronic environment that dictates its reactivity in cross-coupling.

  • The "Pull" (Electrophiles): The pyrimidine ring is inherently electron-deficient. The C2 and C6 positions are activated by the adjacent nitrogen atoms, making them susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The "Push" (Deactivation): The C4-amino group is a strong resonance donor. This electron donation increases the electron density at the C5 position. While this stabilizes the C-I bond against oxidative addition compared to a bare pyrimidine, the C-I bond remains significantly weaker than the C-Cl bonds, ensuring chemoselective oxidative addition at C5 .

The Core Challenge: The free amine (–NH₂) can coordinate to the Palladium center, poisoning the active catalyst species [1]. Furthermore, the use of strong bases can trigger competing SNAr reactions at the C6-chloride [2].

Reactivity Landscape

The following diagram illustrates the competing pathways and the electronic activation of the substrate.

ReactivityMap Substrate 2,6-Dichloro-5-iodo- pyrimidine-4-amine OxAdd Pathway A: Oxidative Addition (Desired) Target: C5-Iodine Driver: Weak C-I Bond Substrate->OxAdd Pd(0) SNAr Pathway B: S_NAr (Undesired) Target: C6-Cl > C2-Cl Driver: Base/Nucleophile Attack Substrate->SNAr Strong Base (OH-, OR-) Coordination Pathway C: Catalyst Poisoning Source: C4-NH2 Effect: Pd Deactivation Substrate->Coordination Low Steric Ligand

Figure 1: Mechanistic divergence in the coupling of 5-iodo-pyrimidines. Pathway A is the kinetic product; Pathways B and C are the primary causes of yield loss.

Troubleshooting & Optimization (Q&A)

Issue 1: "I observe <20% conversion even after 12 hours at reflux."

Diagnosis: Catalyst Deactivation (Poisoning) or Poor Oxidative Addition. The free amine at C4 can act as a ligand, displacing labile phosphines (like PPh₃) and forming an inactive Pd-complex. Additionally, the electron-rich nature of the amino-pyrimidine makes the C5-I bond less electrophilic than typical aryl iodides.

Solution:

  • Switch Ligands: Move from monodentate ligands (PPh₃) to bidentate ligands like dppf or Xantphos . These chelating ligands bind tighter to the Pd center, preventing displacement by the substrate's amine [3].

    • Recommendation: Use Pd(dppf)Cl₂·DCM (3-5 mol%).

  • Increase Temperature: The activation energy for oxidative addition is higher due to the electron-donating amine.

    • Protocol: Switch from THF (66°C) to 1,4-Dioxane (100°C) .

  • Protect the Amine (Last Resort): If direct coupling fails, acetylate or Boc-protect the amine. This withdraws electron density, accelerating oxidative addition and preventing coordination.

Issue 2: "I see a byproduct with the same mass as the starting material minus Iodine."

Diagnosis: Protodehalogenation (Hydrodeiodination). This occurs when the Pd-Aryl intermediate undergoes protonolysis instead of transmetalation. This is often caused by the presence of water in the absence of rapid transmetalation, or "wet" solvents.

Solution:

  • Dry System: Use anhydrous 1,4-dioxane and dry bases (e.g., micronized K₃PO₄ or Cs₂CO₃) instead of aqueous carbonate solutions.

  • Boost Transmetalation: If using Suzuki coupling, ensure the boronic acid is in excess (1.5 equiv) and high purity. Boronic acids can degrade (protodeboronation); adding fresh reagent halfway through can help.[1]

Issue 3: "My product is contaminated with a regioisomer or hydrolysis product."

Diagnosis: SNAr Competition. You are likely using a base that is too nucleophilic (e.g., hydroxide, ethoxide) or a solvent that facilitates nucleophilic attack (e.g., DMF/DMSO with strong heating). The C6-Cl is prone to displacement.

Solution:

  • Base Selection: Switch to non-nucleophilic bases like Potassium Phosphate (K₃PO₄) or Sodium Bicarbonate (NaHCO₃). Avoid NaOH or NaOEt.

  • Solvent Switch: Use less polar solvents like Toluene/Ethanol mixtures or 1,4-Dioxane. Avoid DMSO if SNAr is observed.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Yield)

Designed for coupling aryl/heteroaryl boronic acids to the C5 position.

Reagents:

  • Substrate: 2,6-Dichloro-5-iodo-pyrimidine-4-amine (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv, solid for water-sensitive substrates)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid, and solid base. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add anhydrous 1,4-dioxane (sparged with Argon for 15 min).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon.

  • Reaction: Seal the vessel and heat to 90–100°C for 4–12 hours.

    • Microwave Option: 100°C for 20–30 minutes [4].

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: The product is amphoteric; adding 1% TEA to the eluent can reduce streaking.

Protocol B: Sonogashira Coupling

Designed for installing alkynes at the C5 position.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.2 equiv

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)

  • Co-Catalyst: CuI (0.02 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Solvent: THF or DMF (degassed)

Procedure:

  • Dissolve substrate, Pd-catalyst, and CuI in dry, degassed THF.

  • Add the base followed by the alkyne dropwise under Argon.

  • Stir at Room Temperature initially. If no reaction after 1 hour, heat to 50°C.

    • Caution: High heat (>60°C) with CuI can promote alkyne homocoupling (Glaser coupling).

  • Monitor by LC-MS for the disappearance of the Iodine peak.

Data Summary: Catalyst & Solvent Screening

The following table summarizes typical yields reported in literature for similar halopyrimidine substrates [5][6].

Catalyst SystemSolventBaseTemp (°C)YieldNotes
Pd(PPh₃)₄ DME/H₂ONa₂CO₃8065-75%Standard. Sensitive to air.
Pd(dppf)Cl₂ DioxaneK₃PO₄10085-92% Robust. Tolerates free amines.
Pd₂(dba)₃ / XPhos TolueneK₃PO₄10080-88%Good for sterically hindered boronic acids.
Pd(PPh₃)₄ DMFCs₂CO₃10040-50%Lower yield due to SNAr side reactions.

Troubleshooting Logic Flow

Troubleshooting Start Start: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No CheckByprod Identify Major Byproduct SM_Yes->CheckByprod TempCheck Check Temp/Catalyst SM_No->TempCheck Action1 Switch to Pd(dppf)Cl2 Increase Temp to 100°C TempCheck->Action1 Deiod De-iodinated Product CheckByprod->Deiod Regio Regioisomer/Hydrolysis CheckByprod->Regio Action2 Dry Solvents Increase Boronic Acid Deiod->Action2 Action3 Use weaker base (K3PO4) Avoid DMSO/DMF Regio->Action3

Figure 2: Decision tree for diagnosing reaction failures in Pd-coupling of amino-halopyrimidines.

References

  • Guram, A. S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

  • López, S. E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI Molecules.

  • BenchChem Technical Review. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

  • Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling. Nucleosides, Nucleotides & Nucleic Acids.[2][3]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling Protocols and Mechanism.

Sources

Minimizing deiodination side reactions during pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deiodination Side Reactions

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Deiodination during pyrimidine functionalization is not a single phenomenon but typically manifests through two distinct mechanistic failures:

  • Protodeiodination (Hydrodehalogenation): Common in Pd-catalyzed couplings (Suzuki, Sonogashira). The iodine is replaced by a hydrogen atom (

    
    ).
    
  • Halogen Dance (Base-Catalyzed Migration): Common in lithiation/magnesiation chemistry. The iodine atom migrates to a different position on the ring (

    
    ).
    

This guide provides the mechanistic root cause and validated protocols to suppress both pathways.

Module 1: Palladium-Catalyzed Cross-Couplings

Issue: You observe the formation of the reduced pyrimidine (H-pyrimidine) instead of the coupled product. Root Cause: Competitive


-Hydride Elimination.
In electron-deficient systems like pyrimidines, the oxidative addition of Pd(0) into the C-I bond is rapid. However, if the subsequent transmetallation  step is slow (due to sterics or low nucleophilicity of the boronic acid), the highly reactive 

intermediate will scavenge a hydride source (from alcohols, amines, or water), leading to reductive elimination of Ar-H.
The "Dry & Heavy" Protocol (Suzuki-Miyaura)

To stop protodeiodination, you must accelerate transmetallation and remove hydride sources.

1. Solvent & Base Selection (The "No-Proton" Rule) Avoid solvents with


-hydrogens that can undergo 

-hydride elimination (e.g., avoid isopropanol/ethanol).
  • Recommended Solvent: Toluene (anhydrous), 1,4-Dioxane, or DMF.

  • Recommended Base:

    
     (anhydrous) or 
    
    
    
    .[1] Avoid ethoxides or amines which act as hydride donors.

2. Catalyst Engineering Use bulky, electron-rich phosphine ligands. These facilitate oxidative addition and stabilize the Pd center, preventing decomposition to Pd-black (which often correlates with deiodination).

  • Gold Standard: XPhos Pd G3 or Pd(dppf)Cl₂ .

  • Why: XPhos creates a "pocket" that protects the Pd center and accelerates reductive elimination of the desired product over the side reaction.

3. Step-by-Step Optimized Protocol

  • Charge: Pyrimidine iodide (1.0 equiv), Boronic acid (1.2–1.5 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (1–3 mol%).
    
  • Purge: Seal the vessel and cycle Vacuum/Argon (

    
    ). Critical:  Oxygen promotes homocoupling and catalyst death, which indirectly favors deiodination.
    
  • Solvent: Add anhydrous Toluene/Water (10:1 ratio). Note: A small amount of water is necessary for the boronic acid activation, but it must be degassed.

  • Temperature: Heat to 80°C. Do not overheat; higher T favors the entropic deiodination pathway.

Visualizing the Failure Mode (Pd-Catalysis)

Protodeiodination Start Iodo-Pyrimidine OxAdd Pd(II)-Ar-I (Intermediate) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid PdH Pd(II)-Ar-H (Hydride Species) OxAdd->PdH Slow Transmet. + Hydride Source Product Coupled Product TransMet->Product Reductive Elim. HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdH SideProduct Deiodinated (Ar-H) PdH->SideProduct Reductive Elim.

Caption: The "Race Condition": If Transmetallation (Green) is too slow, the Hydride pathway (Red) takes over.

Module 2: Metal-Halogen Exchange (Lithiation)

Issue: The iodine atom moves to a different carbon on the pyrimidine ring. Root Cause: The Halogen Dance (Base-Catalyzed Isomerization). When treating iodopyrimidines with organolithiums (e.g.,


-BuLi, LDA), the base may deprotonate a ring hydrogen adjacent to the iodine. This lithiated species is kinetically formed but thermodynamically unstable. It rapidly isomerizes, causing the iodine to "dance" to the position of the anion to relieve steric strain or maximize chelation.
The "Cryo-Trap" Protocol

To stop the dance, you must operate under Kinetic Control .

1. Temperature Control The isomerization (dance) usually has a barrier of


.
  • Rule: Reactions must be performed at -78°C strictly.

  • Warning: Even a brief warm-up to -40°C during addition can trigger the dance.

2. The "In-Situ" Quench (Barbier Conditions) Instead of generating the lithiated species and then adding the electrophile, mix the electrophile with the substrate before adding the base (if compatible).

  • Why: The moment the lithiated species forms, it is immediately trapped by the electrophile before it has time to isomerize.

3. Troubleshooting Table: Lithiation

SymptomDiagnosisCorrective Action
Iodine Migration Thermodynamic control took over.Lower Temp to -78°C; Use "In-Situ" trapping.
Protonation (Ar-H) Moisture ingress or slow trapping.Dry THF over Na/Benzophenone; Increase electrophile equivalents (5 eq).
Wurtz Coupling (Ar-Ar) Alkyl halide acting as electrophile.Switch from

-BuLi to LDA or LiTMP (non-nucleophilic bases).
Visualizing the Halogen Dance

HalogenDance Substrate 4-Iodopyrimidine Kinetic Kinetic Lithiation (Ortho-H removed) Substrate->Kinetic LDA, -78°C Dance Halogen Dance (Isomerization) Kinetic->Dance Warm to > -60°C (Slow Trap) TrapKinetic Desired Product (C-C Bond at C5) Kinetic->TrapKinetic Fast Electrophile (Kinetic Control) Thermo Thermodynamic Li-Species (Iodine Migrated) Dance->Thermo TrapThermo Rearranged Product (C-C Bond at C4) Thermo->TrapThermo Electrophile

Caption: Kinetic Control (Green) requires low temp and fast trapping to prevent the Thermodynamic Dance (Red).

FAQ: Rapid Troubleshooting

Q1: I am running a Sonogashira coupling on a chloropyrimidine, but I see deiodination. Why? Answer: You likely have trace Pd-H formation. Switch to a Copper-Free Sonogashira protocol using Pd(PPh₃)₄ and Cesium Carbonate in DMSO. Copper acetylides can sometimes promote homocoupling, leaving the Pd species idle to scavenge hydrides.

Q2: Can I use Grignard reagents (iPrMgCl) instead of Lithium to stop the dance? Answer: Yes.[2] Magnesium-Halogen exchange (Turbo-Grignard) is much slower and less prone to the "Dance" than Lithium. However, pyrimidines are prone to nucleophilic attack by the Grignard itself. You must use iPrMgCl·LiCl at -40°C to balance reactivity.

Q3: My Suzuki coupling stalls at 50% conversion, and adding more catalyst just causes deiodination. What now? Answer: Your catalyst is dying and becoming a reduction machine. Do not add more Pd. Instead, add more ligand (e.g., XPhos or SPhos) to re-ligate the free Palladium in solution, or switch to a Palladacycle precatalyst which is more robust against deactivation.

References
  • Mechanisms of Dehalogenation in Pd-Catalysis

    • Navarro, O. et al. "Dehalogenation of Aryl Halides."[3] Yoneda Labs / J. Org. Chem.

  • Halogen Dance in Pyridines/Pyrimidines

    • Brégent, T. et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance."[4] Chemistry - A European Journal.

  • Optimization of Suzuki Coupling for Heterocycles

    • Guram, A. S. et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides."[5] J. Org.[5] Chem.

  • Sonogashira Troubleshooting & Deiodination

    • BenchChem Tech Support.[2][6][7] "Troubleshooting guide for Sonogashira coupling failures."

Sources

Technical Support Center: Optimization of Reaction Temperature for 5-Iodo-Pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 5-iodo-pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. 5-Iodo-pyrimidines are valuable heterocyclic building blocks, but their successful functionalization is highly dependent on carefully controlled reaction conditions. Temperature, in particular, is a double-edged sword: it can drive sluggish reactions to completion but can also initiate pathways leading to catalyst decomposition, side product formation, and degradation of sensitive substrates.

This document provides field-proven insights and systematic approaches to help you identify the optimal thermal conditions for your specific 5-iodo-pyrimidine cross-coupling, ensuring robust, reproducible, and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a 5-iodo-pyrimidine cross-coupling reaction?

A general recommendation is to start in the range of 80-100 °C.[1][2][3] This temperature range is often sufficient to promote the catalytic cycle for the reactive C-I bond without being excessively harsh. However, this is merely a starting point. The optimal temperature is highly dependent on the specific coupling partners, catalyst system (palladium source and ligand), base, and solvent used.[4][5]

Q2: Why is precise temperature control so critical for these reactions?

Temperature is a key determinant of the balance between the desired reaction rate and several undesirable pathways.

  • Too Low: The reaction may be sluggish or fail to initiate altogether, resulting in the recovery of unreacted starting materials.[6]

  • Too High: Excessive heat can lead to:

    • Catalyst Decomposition: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black, effectively halting the reaction.[1][7]

    • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, especially at elevated temperatures, which compromises their ability to stabilize the palladium center.[8][9]

    • Side Reactions: Higher temperatures can accelerate undesirable side reactions such as homocoupling of the coupling partner or hydrodehalogenation of the 5-iodo-pyrimidine.[2][7]

    • Substrate/Product Degradation: The pyrimidine core and other functional groups on your molecules may not be stable at high temperatures, leading to decomposition and reduced yield.[10][11]

Q3: How does the specific type of cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) influence the optimal temperature?

While the general principles apply across all cross-coupling types, typical temperature ranges can vary.

  • Suzuki-Miyaura Coupling: Often performed between 80-110 °C.[1][12] Because the C-I bond is quite reactive, high temperatures are not always necessary unless dealing with a particularly challenging boronic acid.

  • Sonogashira Coupling: Can often be performed at lower temperatures, sometimes even room temperature, especially with a copper(I) co-catalyst.[13][14] However, optimization may require heating to 50-85 °C to drive the reaction or if using a copper-free system.[15][16]

  • Buchwald-Hartwig Amination: Typically requires temperatures between 80-110 °C.[2][17] The choice of base and the nature of the amine coupling partner heavily influence the required temperature.[3]

  • Heck Coupling: Reaction temperatures can vary widely, often in the 80-140 °C range, depending on the reactivity of the alkene coupling partner.[18][19]

  • Stille Coupling: Generally conducted at elevated temperatures, often between 90-110 °C, to facilitate the transmetalation step.[20][21]

Q4: Is it possible to run 5-iodo-pyrimidine couplings at room temperature?

While challenging, it is not impossible. Room-temperature couplings typically require a highly active, state-of-the-art palladium precatalyst and ligand system.[22][23] For most standard catalyst systems like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂, some degree of heating is necessary to achieve a reasonable reaction rate.[1][24]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, with a focus on temperature as a key variable.

Scenario 1: Low or No Conversion

Q: My reaction is very slow, and after several hours, I still have a lot of unreacted 5-iodo-pyrimidine. Should I just increase the heat?

A: While insufficient temperature is a likely cause, a systematic approach is crucial. Before increasing the temperature, verify the following:

  • Integrity of Reagents: Ensure your palladium source, ligand, and base are pure and active. Phosphine ligands can oxidize over time, and some palladium sources can degrade.[8][24] The purity of your 5-iodo-pyrimidine and coupling partner is also critical.

  • Inert Atmosphere: Confirm that your reaction was set up under an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst and lead to side reactions. Rigorous degassing of the solvent is essential.[7][8][25]

  • Solubility: Check that all components are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can mimic low reactivity.

Once these factors are confirmed, a cautious and stepwise increase in temperature is a logical next step.[8] We recommend increasing the temperature in 10-15 °C increments, monitoring the reaction progress at each new setpoint.

Scenario 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture starts clean but gradually turns dark grey or black, and the reaction stops. What is happening?

A: You are likely observing the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[1] This is a clear sign of catalyst decomposition.

  • Primary Cause: The most common cause is excessive heat. The ligand's ability to stabilize the palladium catalyst diminishes at higher temperatures, leading to aggregation.

  • Solution:

    • Lower the Temperature: This is the most direct solution. Re-run the reaction at a temperature 10-20 °C lower than the point where you observed decomposition.[1]

    • Re-evaluate Your Ligand: If a lower temperature results in a sluggish reaction, your ligand may not be suitable. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) often provide greater thermal stability to the palladium center, allowing reactions to be run effectively at higher temperatures.[2][9]

    • Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center unsaturated and more prone to aggregation. Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific catalytic system.[8]

Scenario 3: Significant Side Product Formation

Q: My starting material is consumed, but my desired product yield is low due to the formation of a major byproduct, a dimer of my boronic acid (homocoupling). Is the temperature too high?

A: Yes, elevated temperatures can often favor side reactions like homocoupling over the desired cross-coupling pathway.[2][7]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: As a first step, try running the reaction at a lower temperature. This can slow the rate of homocoupling relative to the main catalytic cycle.[7]

    • Improve Degassing: Homocoupling is frequently promoted by the presence of oxygen. Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon) is rigorous.[7][8]

    • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes consume the organometallic reagent and lead to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[8]

Scenario 4: Degradation of Starting Material or Product

Q: I'm seeing new, unexpected spots on my TLC plate, and my mass spec analysis suggests my product or starting material is decomposing. What should I do?

A: Pyrimidine-containing molecules and other complex organic structures can be thermally labile.[10][11]

  • Primary Solution: The most effective solution is to lower the reaction temperature. Determine the lowest temperature at which you still observe a reasonable reaction rate.

  • Alternative Strategy: If the reaction is too slow at a safe temperature, you need a more active catalytic system. Switching to a more efficient ligand or a modern palladium precatalyst can often enable the reaction to proceed to completion under milder thermal conditions, thus preserving the integrity of your sensitive molecules.[23][26]

Data & Protocols

Recommended Starting Temperatures for Common Cross-Couplings

The following table provides general starting points for temperature optimization. The optimal conditions for your specific substrates must be determined empirically.

Cross-Coupling TypePalladium SourceLigandBaseSolventStarting Temp. (°C)References
Suzuki-Miyaura Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O80 - 100[12][25]
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene90 - 110[2][27]
Sonogashira (Cu-free) PdCl₂(PPh₃)₂-Et₃NTHF50 - 65[7][16]
Stille Pd₂(dba)₃P(o-tol)₃-Toluene90 - 110[20]
Heck Pd(OAc)₂P(tBu)₃Cy₂NMeNMP100 - 120[18][28]
Experimental Protocol: Temperature Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.

Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the 5-iodo-pyrimidine (1.0 equiv.), coupling partner (1.1–1.5 equiv.), and base (2.0–3.0 equiv.) to four separate oven-dried reaction vials equipped with stir bars.

  • Inerting: Seal each vial with a septum cap. If not in a glovebox, evacuate and backfill each vial with argon or nitrogen three times.[6]

  • Solvent Addition: Add the required volume of rigorously degassed solvent to each vial via syringe.

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand (if separate). Under a positive flow of inert gas, add the appropriate amount of the catalyst solution to each vial.

  • Heating: Place each vial in a separate well of a pre-heated parallel synthesis block or in separate oil baths set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C ).

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS. Continue to monitor at regular intervals (e.g., every 2-4 hours).

  • Analysis: Compare the results from each temperature point.

    • Low Temperature (60 °C): Look for slow conversion.

    • Moderate Temperatures (80-100 °C): These are likely to show good conversion with minimal side products.

    • High Temperature (120 °C): Check for signs of decomposition (darkening color) or an increase in impurity peaks.

Visual Diagrams

Troubleshooting Workflow for Low Yield

This diagram illustrates a logical decision-making process when encountering a low-yielding reaction.

TroubleshootingWorkflow cluster_results Analysis Outcomes start Low Yield or No Reaction check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents check_setup Confirm Inert Atmosphere & Rigorous Degassing check_reagents->check_setup temp_screen Perform Systematic Temperature Screen (e.g., 60-120 °C) check_setup->temp_screen analyze Analyze Results by TLC / LC-MS temp_screen->analyze sluggish Sluggish at Low Temp, Clean at Mid Temp analyze->sluggish Good Profile decomp Decomposition or Side Products at High Temp analyze->decomp Bad Profile no_change Still Low Yield Across All Temps analyze->no_change No Improvement optimize Select Optimal Temperature (Best Yield/Purity Ratio) sluggish->optimize decomp->optimize re_eval Re-evaluate Catalyst System: Screen Ligands & Solvents no_change->re_eval

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Workflow for Temperature Optimization

This diagram outlines the key steps in the parallel temperature screening protocol.

ExperimentalWorkflow prep 1. Prepare Reagents (Substrates, Base) inert 2. Inert Vials (Vacuum/Argon Cycles) prep->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Catalyst & Ligand solvent->catalyst heat 5. Heat Vials in Parallel (Multiple Temperatures) catalyst->heat monitor 6. Monitor Reaction (TLC / LC-MS) heat->monitor analyze 7. Analyze Data & Identify Optimal T monitor->analyze

Sources

Technical Support Center: Palladium Removal from 2,6-Dichloro-5-iodo-pyrimidine-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Subject: Trace Metal Remediation in Functionalized Heterocycles

Introduction: The "Sticky" Substrate Problem

Welcome to the technical support hub. If you are working with 2,6-Dichloro-5-iodo-pyrimidine-4-amine , you are facing a dual challenge:

  • Chelation: The aminopyrimidine core is an excellent ligand. The exocyclic amine (N4) and the ring nitrogens (N1/N3) form stable "pincer-like" complexes with Palladium (Pd), making standard washes ineffective.

  • Reactivity: Your molecule is an electrophile. The chlorides at the 2- and 6-positions are susceptible to Nucleophilic Aromatic Substitution (SNAr). This severely limits your choice of scavengers—using aggressive amine-based scavengers can degrade your product.

This guide provides a self-validating workflow to reduce Pd to <10 ppm (ICH Q3D limits) without compromising the chemical integrity of your halogenated scaffold.

Module 1: Diagnosis & Speciation

User Query: "My product is grey/brown, but NMR is clean. Is this Palladium?"

Scientist Response: Color is an unreliable indicator. You must distinguish between Colloidal Pd (nanoparticles) and Complexed Pd (bound to your pyrimidine).

Diagnostic Workflow
TestObservationConclusionRecommended Action
Visual Inspection Black particulates or "oiling out"Colloidal Pd(0)Mechanical Filtration (Celite/Membrane)
Solubility Test Product dissolves, color remains in solutionComplexed Pd(II)Chemical Scavenging (Silica/Resin)
XRF / ICP-MS >100 ppm detectedConfirmed ContaminationInitiate Scavenger Screening (Module 2)

Module 2: Scavenger Selection (Critical Chemistry)

User Query: "Which scavenger should I use? I usually use diamine silica, but I'm seeing impurities."

Scientist Response: STOP. Do not use amine-functionalized silicas (e.g., Si-Diamine, Si-Triamine) with 2,6-dichloropyrimidines.

  • Reasoning: The primary amines on the scavenger will attack the C-2 or C-6 position of your pyrimidine, displacing the chloride (SNAr reaction). This covalently binds your product to the silica, causing massive yield loss.

Recommended Scavengers for Electrophilic Scaffolds
Scavenger TypeFunctionalityCompatibility RiskPd AffinityRecommendation
SiliaMetS® Thiol (Si-Thiol) PropylthiolLow (at neutral pH/RT)HighPrimary Choice
SiliaMetS® DMT DimercaptotriazineMedium (Thiolate character)Very HighSecondary Choice (Test small scale)
Activated Carbon Adsorption (Pore trapping)None (Chemically inert)ModerateUse for "Polishing" (<50 ppm)
Si-Diamine / Triamine Free AminesHIGH (SNAr reaction)HighFORBIDDEN
The Compatibility Logic (Visualized)

ScavengerLogic Start Start: Select Scavenger Substrate Substrate: 2,6-Dichloro-pyrimidine Start->Substrate AmineScav Amine-based Scavengers (Si-Diamine, Si-Triamine) Substrate->AmineScav Avoid ThiolScav Thiol-based Scavengers (Si-Thiol, Si-DMT) Substrate->ThiolScav Preferred Carbon Activated Carbon Substrate->Carbon Safe Alternative Reaction RISK: S_NAr Reaction (Cl displacement) AmineScav->Reaction Covalent bonding Safe SAFE: Chelation only ThiolScav->Safe Metal binding Yield Loss / Impurity Yield Loss / Impurity Reaction->Yield Loss / Impurity High Recovery High Recovery Safe->High Recovery

Figure 1: Decision matrix for scavenger selection emphasizing chemical compatibility with electrophilic pyrimidines.

Module 3: Troubleshooting & Optimization

User Query: "I used Si-Thiol, but the Pd levels only dropped from 5000 ppm to 800 ppm. What now?"

Scientist Response: Scavenging is an equilibrium process. If it stalls, you are likely facing Solvent Interference or Kinetic Limitations .

Troubleshooting Guide

1. The Solvent Factor

  • Issue: Strongly coordinating solvents (DMSO, DMF, Pyridine) compete with the scavenger for the Pd.

  • Fix: Perform a solvent swap to a non-coordinating solvent before scavenging.

    • Best: THF, Ethyl Acetate, Methanol, Toluene.

    • Worst: DMSO, DMF, NMP.

2. Temperature vs. Stability

  • Issue: Higher temperature increases scavenging rate but risks SNAr side reactions with your chlorides.

  • Protocol:

    • Start at 20-25°C for 4-16 hours.

    • If insufficient, increase to 40-50°C max.

    • Warning: Do not reflux thiol scavengers with chloropyrimidines; you may generate thioether byproducts.

3. Stoichiometry

  • Standard Loading: 4-8 equivalents of scavenger relative to the residual Pd (not the product).

  • Calculation: If you have 1000 ppm Pd, that is approx 0.01 mol% Pd. Use a large excess of silica (e.g., 10-20 wt% of the product mass) to ensure rapid kinetics.

Module 4: Validated Protocols

Protocol A: Batch Mode (Standard Laboratory Scale)

Best for: <100g scale, initial purification.

  • Dissolution: Dissolve crude 2,6-dichloro-5-iodo-pyrimidine-4-amine in THF or Ethyl Acetate (10-20 volumes). Avoid DMF.

  • Loading: Add SiliaMetS® Thiol (10-20 wt% relative to substrate mass).

    • Example: For 10g product, add 1-2g Si-Thiol.

  • Incubation: Stir gently at Room Temperature for 4 hours.

    • Note: Vigorous stirring can pulverize the silica, making filtration difficult.

  • Filtration: Filter the suspension through a pad of Celite or a 0.45µm membrane filter.

  • Wash: Wash the filter cake with 2 volumes of fresh solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

    • Target: <20 ppm.[1][2][3] If >20 ppm, repeat with fresh scavenger or switch to Activated Carbon.

Protocol B: The "Double-Strike" (For Stubborn Contamination)

Best for: High initial Pd (>5000 ppm) or strict ICH Q3D compliance (<10 ppm).

  • Step 1 (Bulk Removal): Treat solution with Activated Carbon (Darco KB-G or equivalent) at 50°C for 1 hour. Filter.

    • Why? Removes colloidal Pd and bulk complexes cheaply.

  • Step 2 (Polishing): Treat the filtrate with SiliaMetS® Thiol (5 wt%) at RT for 12 hours.

    • Why? The thiol specifically chelates the remaining soluble Pd-pyrimidine complexes.

Workflow Visualization

ProtocolFlow Crude Crude Mixture (High Pd) SolventSwap Solvent Swap (to THF/EtOAc) Crude->SolventSwap Step1 Step 1: Activated Carbon (Bulk Removal) SolventSwap->Step1 Filter1 Filtration (Celite) Step1->Filter1 Step2 Step 2: Si-Thiol (Polishing) Filter1->Step2 FinalFilter Final Filtration Step2->FinalFilter QC ICP-MS Check (<10 ppm?) FinalFilter->QC

Figure 2: The "Double-Strike" workflow combining adsorption and chemisorption for maximum clearance.

FAQ: Frequently Asked Questions

Q: Can I use L-Cysteine washes instead of silica? A: Yes, but with caution. Aqueous L-Cysteine (pH adjusted to ~7) is effective for extracting Pd. However, 2,6-dichloropyrimidines can hydrolyze at high pH. Ensure the aqueous phase is neutral and contact time is minimized (extraction, not prolonged stirring).

Q: Why not just use crystallization? A: Crystallization often traps Pd inside the crystal lattice (inclusions), especially with flat, heteroaromatic molecules like pyrimidines. Scavenging in solution prior to final crystallization is best practice.

Q: What are the regulatory limits? A: Per ICH Q3D (R1) :

  • Oral PDE: 100 µ g/day .[4] (For a 1g daily dose, limit is 100 ppm).

  • Parenteral PDE: 10 µ g/day . (For a 1g daily dose, limit is 10 ppm).

  • Note: Always aim for <10 ppm to ensure safety across all potential dosage forms.

References

  • ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency (EMA), 2019. Link

  • Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific, Case Study. Link

  • Metal Scavenging Guide: SiliaMetS. SiliCycle Application Note. Link

  • Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development, 2011. (General principles of scavenger screening). Link

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development, 2023. Link

Sources

Validation & Comparative

Navigating the Labyrinth of Synthesis: A Comparative Guide to LC-MS Impurity Identification in 2,6-Dichloro-5-iodo-pyrimidine-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. The synthesis of complex molecules like 2,6-Dichloro-5-iodo-pyrimidine-4-amine, a key building block in many therapeutic agents, often yields a challenging array of process-related impurities and degradation products. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the definitive identification of these impurities, ensuring regulatory compliance and accelerating the path to market.

The journey from starting materials to a final, highly pure API is fraught with potential side reactions and incomplete conversions, necessitating robust analytical methodologies to detect, identify, and quantify any unintended molecular entities.[1] As stipulated by regulatory bodies like the FDA and under ICH guidelines, all impurities exceeding a certain threshold must be reported, and those above a higher threshold must be identified and qualified.[2][3][4] This underscores the critical role of advanced analytical techniques in modern drug development.

The Synthetic Landscape and Anticipated Impurities

The synthesis of 2,6-Dichloro-5-iodo-pyrimidine-4-amine typically involves multi-step reactions starting from pyrimidine precursors.[5] Common synthetic routes may involve chlorination, iodination, and amination steps. Each of these transformations carries the potential to generate specific impurities. For instance, incomplete chlorination could leave mono-chloro species, while over-iodination or mis-iodination could lead to di-iodinated or regioisomeric products. Side reactions with reagents or solvents can also introduce unexpected impurities.[1]

A proactive approach to impurity identification involves a thorough understanding of the synthetic pathway to predict potential byproducts. This allows for the development of targeted analytical methods alongside non-targeted screening for unknown impurities.

The Power of LC-MS in Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information.[6][7] When coupled with high-resolution mass spectrometry (HRMS), it offers unparalleled precision in determining the elemental composition of unknown compounds.[8][9]

This guide will compare two primary LC-MS approaches for impurity identification:

  • High-Resolution LC-QTOF MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This technique provides highly accurate mass measurements, enabling the generation of elemental formulas for unknown impurities.[9][10]

  • Triple Quadrupole LC-MS/MS (Tandem Mass Spectrometry): This approach excels at targeted analysis and structural elucidation through controlled fragmentation of parent ions.[7]

Comparative Experimental Workflow

The following sections detail the experimental protocols for identifying impurities in a sample of 2,6-Dichloro-5-iodo-pyrimidine-4-amine using both LC-QTOF MS and Triple Quadrupole LC-MS/MS.

Experimental Workflow Diagram

LC-MS Impurity Identification Workflow LC-MS Impurity Identification Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography Separation cluster_MS Mass Spectrometry Detection & Identification cluster_QTOF High-Resolution LC-QTOF MS cluster_QQQ Triple Quadrupole LC-MS/MS Sample API Sample of 2,6-Dichloro-5-iodo-pyrimidine-4-amine Dilution Dilution in a suitable solvent (e.g., Acetonitrile/Water) Sample->Dilution LC_System HPLC or UPLC System Dilution->LC_System LC_Column Reversed-Phase C18 Column LC_System->LC_Column Gradient_Elution Gradient Elution with Mobile Phases (e.g., Water/Acetonitrile with Formic Acid) LC_Column->Gradient_Elution Full_Scan_QTOF Full Scan MS (Accurate Mass Measurement) Gradient_Elution->Full_Scan_QTOF MRM Multiple Reaction Monitoring (Targeted Quantification - Optional) Gradient_Elution->MRM MSMS_QTOF Data-Dependent MS/MS (Fragmentation Analysis) Full_Scan_QTOF->MSMS_QTOF Formula_Generation Elemental Formula Generation MSMS_QTOF->Formula_Generation Product_Ion_Scan Product Ion Scan (Structural Elucidation) MRM->Product_Ion_Scan Fragmentation_Pathway Hypothetical Fragmentation of an Impurity Parent Impurity (e.g., Hydrolysis Product) m/z 293.9221 [C4H3Cl2N3O]+ Fragment1 Loss of HCl m/z 257.9536 Parent->Fragment1 - HCl Fragment2 Loss of CO m/z 265.9272 Parent->Fragment2 - CO Fragment3 Further Fragmentation Fragment1->Fragment3 Fragment2->Fragment3

Sources

A Senior Application Scientist's Guide to Scaffold Reactivity: 5-Iodo- vs. 5-Bromo-pyrimidin-4-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers engaged in drug discovery and medicinal chemistry, the 4-aminopyrimidine core is a privileged scaffold. When functionalizing the C5 position, the choice between a bromo or iodo substituent is critical, as it profoundly dictates the synthetic strategies available. This guide provides an in-depth comparison of the reactivity of 5-iodopyrimidin-4-amine and 5-bromopyrimidin-4-amine. In palladium-catalyzed cross-coupling reactions, the iodo-scaffold offers significantly higher reactivity, enabling milder conditions and shorter reaction times due to the weaker carbon-iodine bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the bromo-scaffold can exhibit comparable or slightly enhanced reactivity due to the greater electronegativity of bromine influencing the rate-determining nucleophilic attack. This document provides the mechanistic basis for these differences, supported by comparative experimental data and detailed protocols to guide your synthetic decisions.

Introduction: The Strategic Importance of Halogen Choice

The 5-halopyrimidin-4-amine scaffold is a cornerstone in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The halogen at the C5 position serves as a versatile synthetic handle for introducing molecular complexity, most commonly through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The selection of iodine versus bromine is not arbitrary; it is a strategic decision that impacts reaction efficiency, cost, and downstream synthetic possibilities. Understanding the fundamental principles governing the reactivity of the carbon-halogen (C-X) bond is paramount for efficient and successful route development.

Fundamental Principles of C-X Bond Reactivity

The divergent reactivity of the iodo- and bromo-scaffolds stems from the intrinsic properties of the carbon-halogen bond. Two key factors are at play: bond dissociation energy and electronegativity .

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker and longer than the C-Br bond. The average BDE for a C-I bond is approximately 213-240 kJ/mol, whereas for a C-Br bond, it is around 285-328 kJ/mol.[2][3] This difference is the primary determinant of reactivity in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in cross-coupling catalysis.[4]

  • Electronegativity: Bromine is more electronegative than iodine. This makes the adjacent carbon atom in the bromo-scaffold slightly more electrophilic (electron-poor). This factor becomes dominant in reactions where nucleophilic attack on that carbon is the rate-determining step, as is common in SNAr mechanisms.[5]

These two competing factors lead to opposing reactivity trends depending on the reaction class, a crucial concept for synthetic planning.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are the most common methods for functionalizing the C5 position.[6][7][8] The catalytic cycle for these reactions invariably begins with the oxidative addition of the aryl halide to a palladium(0) complex.[4][9]

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Rate-Determining Step) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-I 5-Iodopyrimidine Ar-I->Ar-Pd(II)-X(L2) Faster Ar-Br 5-Bromopyrimidine Ar-Br->Ar-Pd(II)-X(L2) Slower R-B(OH)2 Boronic Acid

Fig 1. Suzuki catalytic cycle highlighting the faster oxidative addition for Ar-I.

Reactivity Order: I > Br >> Cl

The oxidative addition step is almost always the rate-determining step of the catalytic cycle.[4] Because the C-I bond is weaker, it requires less energy to break and thus undergoes oxidative addition to the Pd(0) center much more readily than the C-Br bond. This translates to several practical advantages for the 5-iodo scaffold:

  • Milder Reaction Conditions: Reactions can often be run at lower temperatures.

  • Lower Catalyst Loadings: More efficient catalysis means less of the expensive palladium catalyst is required.

  • Shorter Reaction Times: Reactions reach completion faster, improving throughput.

  • Broader Substrate Scope: The higher reactivity can overcome challenging couplings with sterically hindered or electronically deactivated partners.

Comparative Data Summary

The following table summarizes typical outcomes observed in the literature for key cross-coupling reactions. While direct, side-by-side comparisons are not always published, the trends are well-established.

ReactionSubstrateTypical ConditionsYieldReaction TimeKey Insight & Reference
Suzuki Coupling 5-IodopyrimidinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C>90%1-4 hHigh reactivity allows for efficient coupling with various boronic acids.[10]
5-BromopyrimidinePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100-110 °C70-85%6-18 hRequires higher temperatures and longer times for comparable yields.[11]
Sonogashira Coupling 5-IodopyrimidinePd(PPh₃)₂, CuI, Et₃N, THF, 25-50 °C>85%2-6 hOften proceeds smoothly at or near room temperature.[1][12]
5-BromopyrimidinePd(PPh₃)₂, CuI, Et₃N, THF, 60-80 °C60-80%8-24 hElevated temperatures are necessary to drive the reaction to completion.[13]
Buchwald-Hartwig 5-IodopyrimidinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90 °C>80%4-12 hGenerally good reactivity with a range of primary and secondary amines.[14]
5-BromopyrimidinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C65-80%12-24 hLess reactive, often requiring more forcing conditions or specialized ligands.[15]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a different mechanism, which leads to a reversal of the expected reactivity trend. The mechanism is a two-step addition-elimination process, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][16]

Reactivity Order: F > Cl > Br > I

In this case, the C-X bond strength is less important because cleavage occurs in the fast, second step. Instead, the electronegativity of the halogen governs the reaction rate. A more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[17]

While fluorine is the most activating halogen for SNAr, when comparing bromine and iodine, the greater electronegativity of bromine makes the 5-bromopyrimidin-4-amine scaffold slightly more reactive or, in many cases, comparably reactive to the 5-iodo analogue for SNAr reactions.[5] The pyrimidine ring itself is electron-deficient, which activates attached halogens towards SNAr, especially at the C4/C6 positions, but the C5 position is less activated.[18][19][20] Therefore, SNAr at the C5 position of 4-aminopyrimidines is less common and generally requires strong nucleophiles and forcing conditions.

Experimental Protocols & Workflow

To provide a practical context, here are representative, detailed protocols for a Suzuki-Miyaura coupling reaction, illustrating the typical difference in reaction conditions.

cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup 1. Add halopyrimidine (1 eq), boronic acid (1.2 eq), base (e.g., K₂CO₃, 2 eq), & Pd catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to a dry flask. purge 2. Seal flask, evacuate, and backfill with inert gas (N₂ or Ar). Repeat 3x. setup->purge solvent 3. Add degassed solvent (e.g., Dioxane/H₂O). purge->solvent heat_iodo 4a. For 5-Iodo: Heat to 80 °C. heat_bromo 4b. For 5-Bromo: Heat to 100-110 °C. monitor 5. Monitor reaction progress by TLC or LC-MS. heat_iodo->monitor heat_bromo->monitor cool 6. Cool to room temperature. Dilute with water & EtOAc. monitor->cool extract 7. Separate layers. Extract aqueous layer with EtOAc (2x). cool->extract wash 8. Combine organic layers, wash with brine, dry (Na₂SO₄). extract->wash purify 9. Concentrate in vacuo. Purify by column chromatography. wash->purify

Fig 2. General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki Coupling of 5-Halopyrimidin-4-amine with Phenylboronic Acid

Materials:

  • 5-Iodo- or 5-Bromopyrimidin-4-amine (1.0 mmol, 1.0 eq.)

  • Phenylboronic Acid (1.2 mmol, 1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry 25 mL Schlenk flask, add the 5-halopyrimidin-4-amine, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • For 5-Iodopyrimidin-4-amine: Place the flask in a preheated oil bath at 80 °C.

  • For 5-Bromopyrimidin-4-amine: Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every hour. The iodo-scaffold reaction is expected to be complete in 1-4 hours, while the bromo-scaffold may require 6-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-phenylpyrimidin-4-amine.

Practical Considerations and Scaffold Selection

Choose 5-Iodopyrimidin-4-amine when:

  • You are performing a palladium-catalyzed cross-coupling reaction.

  • Your coupling partner is sterically demanding, electron-poor, or otherwise challenging.

  • You need to keep reaction temperatures low to preserve sensitive functional groups elsewhere in the molecule.

  • Maximizing yield and minimizing reaction time is a primary concern.

Choose 5-Bromopyrimidin-4-amine when:

  • Cost is a significant driver, as bromo-scaffolds are often less expensive than their iodo counterparts.

  • The subsequent reaction is a nucleophilic aromatic substitution.

  • The cross-coupling partner is highly reactive, and the more forcing conditions required for the bromo-scaffold are acceptable.

  • You are performing a metal-halogen exchange reaction (e.g., lithiation), where the C-Br bond can offer different selectivity compared to C-I.

Conclusion

The choice between 5-iodo- and 5-bromopyrimidin-4-amine is a critical decision in synthetic design. For the vast majority of modern synthetic applications, which rely on palladium-catalyzed cross-coupling, the 5-iodopyrimidin-4-amine scaffold is the superior choice , offering higher reactivity, milder conditions, and greater efficiency. Its utility far outweighs the often higher initial cost. The 5-bromopyrimidin-4-amine remains a viable, cost-effective alternative for less demanding couplings or when planning for subsequent nucleophilic aromatic substitution, but researchers should be prepared for more demanding reaction conditions and potentially lower yields. A clear understanding of the underlying mechanistic principles is essential for leveraging these powerful building blocks to their full potential in the pursuit of novel chemical entities.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

  • Hirschi, J. S., & Vetticatt, M. J. (2019). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Bickelhaupt, F. M., & van der Boon, C. W. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(17), 4111–4122. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 16(8), 6948–6961. [Link]

  • D'hooghe, M., et al. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. The Journal of Organic Chemistry, 72(13), 4822–4825. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Singh, S., & Singh, H. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]

  • Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2019). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine. [Link]

  • American Elements. (n.d.). 5-Iodopyrimidin-4-amine. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • Reddit. (2018). Bond strength : r/chemhelp. [Link]

  • PMC. (2024). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • PMC. (n.d.). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. [Link]

Sources

A Comparative Guide to Establishing Reference Standards for the Quality Control of 2,6-Dichloro-5-iodo-pyrimidine-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and quality of starting materials and intermediates are non-negotiable. This guide provides an in-depth technical overview of the principles and practices for establishing a reliable reference standard for 2,6-Dichloro-5-iodo-pyrimidine-4-amine, a critical building block in pharmaceutical synthesis. We will explore a multi-faceted approach to quality control, comparing various analytical techniques and providing actionable protocols to ensure the integrity of your research and development efforts.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a material are measured. Its primary purpose is to ensure identity, purity, and strength. For a molecule like 2,6-Dichloro-5-iodo-pyrimidine-4-amine, which contains multiple reactive sites, the potential for impurities arising from the synthetic route is significant. These impurities can have a profound impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

Given that a primary, officially recognized reference standard for 2,6-Dichloro-5-iodo-pyrimidine-4-amine may not be readily available from pharmacopeias, it is often necessary to qualify a high-purity batch as an in-house or secondary reference standard. This process must be rigorous and well-documented to be scientifically sound and meet regulatory expectations[1][2].

Understanding the Impurity Profile

A thorough understanding of the synthetic pathway is the first step in predicting potential impurities. Common synthetic routes for halogenated pyrimidines may involve multi-step processes, including chlorination, iodination, and amination.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Such as 2,4,6-trichloropyrimidine or partially halogenated intermediates.

  • Isomeric Byproducts: Positional isomers where the iodo or amino group is at a different position on the pyrimidine ring.

  • Over- or Under-iodinated Species: Molecules with no iodine or more than one iodine atom.

  • Hydrolyzed Impurities: Where a chloro group is replaced by a hydroxyl group.

  • Residual Solvents and Reagents: From the synthesis and purification steps.

Degradation Products:

Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light).[3][4][5][6] This information is crucial for developing a stability-indicating analytical method. For halogenated heterocycles, dehalogenation or hydrolysis are common degradation pathways.

A Multi-Pronged Approach to Qualification and Comparison of Analytical Methods

No single analytical technique is sufficient to fully characterize a reference standard. An orthogonal approach, using multiple methods with different separation and detection principles, provides the most comprehensive and reliable assessment of purity.

Analytical Technique Principle Strengths Limitations
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity and differential partitioning between a stationary and mobile phase.Excellent for quantifying organic impurities, robust, and widely available.[7][8][9][10][11]May not detect non-chromophoric impurities. Co-elution of impurities is possible.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for impurity identification and structural elucidation.[12][13]Quantitative response can be variable without appropriate standards for each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).Confirms the identity of the main component and can quantify it without a specific reference standard (qNMR).[14][15][16]Less sensitive for detecting low-level impurities compared to HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling point and interaction with a stationary phase.Excellent for identifying and quantifying residual solvents and volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Determines the percentage of C, H, N, Cl, and I in the sample.Confirms the elemental composition of the bulk material.Does not provide information on individual impurities.
Infrared (IR) Spectroscopy Provides a "fingerprint" of the molecule based on the vibration of chemical bonds.Confirms the identity and functional groups of the compound.Not suitable for quantification of impurities.

Experimental Protocols for Qualification

The following protocols outline a systematic approach to qualifying a batch of 2,6-Dichloro-5-iodo-pyrimidine-4-amine as a working reference standard.

Visual and Physical Characterization
  • Appearance: Visually inspect the material for color and form (e.g., crystalline powder).

  • Melting Point: Determine the melting point range. A sharp melting point is indicative of high purity.

Identity Confirmation

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

  • Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of 2,6-Dichloro-5-iodo-pyrimidine-4-amine. The spectrum should be consistent with the assigned structure and free from significant unassigned signals.

Purity Assessment

Protocol: Stability-Indicating HPLC-UV Method

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is a good starting point.[17]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectrophotometry at the absorbance maximum of the analyte.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of the candidate reference standard in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Method Validation:

    • Specificity: Perform forced degradation studies to demonstrate that the method can separate the main peak from all potential degradation products and process-related impurities.[3][4][5][6][18][19]

    • Linearity: Establish a linear relationship between the peak area and the concentration over a defined range.

    • Accuracy: Determine the recovery of the analyte in a placebo matrix.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Purity Calculation: Calculate the purity of the reference standard by the area normalization method, assuming all impurities have a similar response factor to the main component.

Workflow for Quality Control of 2,6-Dichloro-5-iodo-pyrimidine-4-amine

cluster_0 Reference Standard Qualification cluster_1 Routine Batch Analysis start Receive Candidate Material phys_char Visual & Physical Characterization start->phys_char identity Identity Confirmation (NMR, IR) phys_char->identity purity Purity Assessment (HPLC, LC-MS) identity->purity volatile Residual Solvents (GC-MS) purity->volatile elemental Elemental Analysis volatile->elemental certify Certify as Working Reference Standard elemental->certify compare Compare against Working Standard certify->compare Use as Benchmark new_batch New Batch of Material qc_test QC Testing using Validated HPLC Method new_batch->qc_test qc_test->compare release Release or Reject Batch compare->release

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-Dichloro-5-iodo-pyrimidine-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2,6-Dichloro-5-iodo-pyrimidine-4-amine (often referred to as 4-Amino-2,6-dichloro-5-iodopyrimidine) is a highly functionalized heterocyclic intermediate commonly used in the synthesis of kinase inhibitors and antiviral agents.[1][2][3][4] Its reactivity—driven by the electron-deficient pyrimidine ring and the labile iodine at the C5 position—necessitates strict adherence to safety protocols.

While specific toxicological data for this exact intermediate may be limited, the Analogue Approach (Read-Across) from structural congeners (e.g., 2-Amino-4,6-dichloropyrimidine, CAS 56-05-3) dictates that we treat this compound as a Severe Irritant and Potential Sensitizer .

Hazard Identification (Derived GHS Classification)
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[2][4][5]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][4][5]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[2][4][5]
Sensitization (Skin) PrecautionaryH317 May cause an allergic skin reaction (common in halogenated pyrimidines).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is based on the Barrier Efficacy against fine particulates (solid state) and organic solubility (solution state).

A. Respiratory Protection[6][7][8][9][10][11][12]
  • Primary Control: All handling (weighing, dispensing, reaction setup) must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary Control (Emergency/Maintenance): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100/OV cartridges (Organic Vapor + HEPA).

    • Why? The iodine substituent can sublime or degrade to release trace iodine vapors, and the amine dust is a potent respiratory irritant.

B. Ocular Protection[4][6][7][8][9][11]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely solely on safety glasses. The fine powder nature of this amine creates a high risk of airborne dust entering the eye from the side, where it can hydrolyze on the moist corneal surface to form acidic byproducts.

C. Dermal Protection (Hand & Body)
  • Glove Protocol: Double-Gloving Strategy is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).

    • Outer Layer: 5-8 mil Nitrile (Extended Cuff).

    • Solvent Specifics: If dissolved in Dichloromethane (DCM) or DMF , use Silver Shield (Laminate) gloves as the inner layer, as nitrile offers poor protection against halogenated solvents which act as a carrier for the toxicant.

  • Body: Chemical-resistant lab coat (buttoned to neck) + Tyvek sleeves if working with large quantities (>10g).

Operational Protocol: Step-by-Step Handling

This protocol minimizes the "Zone of Exposure" by strictly defining where the chemical travels.

Phase 1: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun inside the fume hood. Halogenated powders are prone to static charge, causing "fly-away" dust.

  • Taring: Tare the weighing boat/vial before bringing the stock container near it.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with 10% Sodium Thiosulfate (neutralizes free iodine) followed by ethanol.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid.

    • Caution: Exothermic solvation is possible. If using reactive solvents, ensure the vessel is vented.

  • Inert Atmosphere: This compound is sensitive to light and moisture (hydrolysis of the C-Cl bond). Flush the reaction vessel with Argon or Nitrogen immediately after addition.

  • Light Protection: Wrap the reaction flask in aluminum foil if the reaction time exceeds 1 hour, as the C-I bond is photolabile.

Phase 3: Waste & Disposal
  • Segregation: Do not mix with strong oxidizers or acids.

  • Labeling: Tag as "Halogenated Organic Waste" with the specific constituent named.

  • Disposal Method: High-temperature incineration equipped with a scrubber (to capture acid gases HCl and HI).

Emergency Response & Decontamination

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[6]Monitor for delayed redness/blistering (sensitization).
Eye Contact Flush at eyewash station for 15 min.Seek ophthalmologist (corneal hydrolysis risk).[5][7]
Spill (Solid) Cover with wet paper towels (prevents dust).Scoop into hazardous waste bag. Wipe with Thiosulfate.
Spill (Solution) Absorb with vermiculite/sand.Do not use paper towels if dissolved in nitric acid/oxidizers.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Safe Path" for the chemical, emphasizing the critical control points (CCPs) where exposure risk is highest.

SafetyProtocol cluster_emergency Emergency Loop Start Start: Stock Container PPE_Check CCP 1: Don PPE (Double Nitrile + Goggles) Start->PPE_Check Hood_Entry Enter Fume Hood (Check Airflow >80fpm) PPE_Check->Hood_Entry Verified Weighing Weighing Process (Anti-static measures) Hood_Entry->Weighing High Dust Risk Solubilization Solubilization (Argon Flush + Foil Wrap) Weighing->Solubilization Dissolve Immediately Spill Spill Event Weighing->Spill Reaction Reaction Execution Solubilization->Reaction Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Tag Cleanup Wet Wipe + Thiosulfate Spill->Cleanup Cleanup->Waste

Caption: Operational workflow highlighting Critical Control Points (CCPs) for handling 2,6-Dichloro-5-iodo-pyrimidine-4-amine. Note the emergency loop for spill management.

References

  • PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.